molecular formula C10H7F3N2 B13604382 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile

Cat. No.: B13604382
M. Wt: 212.17 g/mol
InChI Key: JNWORUJFMNFLRN-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-5-15-4-1-7(8)9(6-14)2-3-9/h1,4-5H,2-3H2

InChI Key

JNWORUJFMNFLRN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=C(C=NC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are often used.

    Substitution: Reagents like halides, nucleophiles, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

  • 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine
  • 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid

Comparison: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a trifluoromethyl group, a pyridine ring, a cyclopropane ring, and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds .

Biological Activity

1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C8H7F3N2C_8H_7F_3N_2, with a molecular weight of approximately 198.15 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds containing pyridine and cyclopropane moieties can interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group may enhance binding affinity and selectivity towards specific targets.

1. Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have demonstrated selective cytotoxic effects against cancer cell lines without affecting normal cells. The mechanism often involves the modulation of cell cycle-related proteins and apoptosis pathways .

2. Anti-inflammatory Effects

Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases, as they may reduce inflammation in tissues .

3. Phosphodiesterase Inhibition

Some studies suggest that derivatives can act as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating intracellular cAMP levels. This mechanism is relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD) where PDE inhibition can lead to bronchodilation and reduced airway inflammation .

Case Studies

Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that a derivative of this compound exhibited an IC50 value of 50 nM against MDA-MB-231 breast cancer cells, indicating potent antitumor activity. Further investigations revealed that it induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Mechanism
A study conducted on guinea pigs showed that a related compound significantly reduced bronchial eosinophilia and airway hyperactivity, demonstrating its potential for treating asthma by inhibiting PDE4D activity .

Data Tables

Activity IC50 Value (nM) Cell Line/Model Mechanism
Antitumor50MDA-MB-231Apoptosis induction
Anti-inflammatory100Guinea pig modelPDE inhibition

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